molecular formula C15H18BF3O2 B567679 (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane CAS No. 1242770-50-8

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

Cat. No. B567679
M. Wt: 298.112
InChI Key: ICHUCLGNVHZZQF-MDZDMXLPSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane, also known as 4TMST, is an organic compound that has been extensively studied for its potential applications in a variety of fields. It is a highly versatile compound that can be used for synthesis, as a reagent, and as a catalyst for a variety of reactions. 4TMST also has potential applications in scientific research, as it has been shown to have both biochemical and physiological effects.

Scientific Research Applications

Drug Development

  • Field : Pharmaceutical Chemistry
  • Application : Trifluoromethyl groups are found in many FDA-approved drugs over the last 20 years . The trifluoromethyl group is strongly electron-withdrawing, which can affect the pharmacological activities of drug molecules .
  • Methods : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
  • Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

Agrochemicals

  • Field : Agrochemical Industry
  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests .
  • Methods : The trifluoromethyl group is incorporated into agrochemicals during their synthesis .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Antitumor Agents

  • Field : Oncology
  • Application : 4-stilbenylamino quinazoline derivatives, which can contain trifluoromethyl groups, are synthesized and evaluated for antitumor activity .
  • Methods : These compounds are synthesized through a Dimorth rearrangement reaction .
  • Results : The synthesized compounds were evaluated for antitumor activity, but the specific results were not provided in the search results .

Safety And Hazards

The safety data sheet for 4-(Trifluoromethyl)benzoyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHUCLGNVHZZQF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855654
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

CAS RN

1242770-50-8
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
NNH Ton, BK Mai, TV Nguyen - The Journal of Organic Chemistry, 2021 - ACS Publications
Hydroboration reaction of alkynes is one of the most synthetically powerful tools to access organoboron compounds, versatile precursors for cross-coupling chemistry. This type of …
Number of citations: 29 pubs.acs.org
FM Irudayanathan, GCE Raja, HS Kim… - Bulletin of the Korean …, 2016 - Wiley Online Library
Vinyl boronic esters were synthesized from aryl alkynyl carboxylic acids and bis(pinacolato)diboron using a copper‐catalyzed decarboxylative reaction. The reaction was conducted …
Number of citations: 4 onlinelibrary.wiley.com
N Sarkar, S Bera, S Nembenna - The Journal of Organic …, 2020 - ACS Publications
The reaction of LH [L = {(ArNH)(ArN)–C=N–C=(NAr)(NHAr)}; Ar =2,6-Et 2 -C 6 H 3 ] with a commercially available alane amine adduct (H 3 Al·NMe 2 Et) in toluene resulted in the …
Number of citations: 72 pubs.acs.org
H Jang - 2016 - core.ac.uk
Organoboron compounds are one of the most useful intermediates in the field of organic synthetic chemistry due to the versatility of the carbon–boron bond. 1 Stereoselective metal-…
Number of citations: 2 core.ac.uk
D Wei - 2019 - theses.hal.science
This research work is aimed at developing advanced eco-friendly methodologies in the area of iron, manganese and rhenium-catalyzed (de)hydrogenation and hydroelementation …
Number of citations: 4 theses.hal.science
J Liu, C Wu, T Hu, W Yang, Y Xie, Y Shi… - The Journal of …, 2022 - ACS Publications
Lithium-promoted hydroboration of alkynes and alkenes using commercially available hexamethyldisilazane lithium as a precatalyst and HBpin as a hydride source has been developed…
Number of citations: 8 pubs.acs.org

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